methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate
Description
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromobenzyl group at position 1, an amino group at position 3, and a carboxylate ester group at position 4 of the pyrazole ring. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Properties
IUPAC Name |
methyl 3-amino-1-[(3-bromophenyl)methyl]pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2/c1-18-12(17)10-7-16(15-11(10)14)6-8-3-2-4-9(13)5-8/h2-5,7H,6H2,1H3,(H2,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDHCKRMXVCTLL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1N)CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-keto ester. For instance, ethyl acetoacetate can react with hydrazine hydrate to form 3-methyl-1H-pyrazole-5-carboxylate.
Introduction of the Bromobenzyl Group: The bromobenzyl group can be introduced through a nucleophilic substitution reaction. The pyrazole derivative can react with 3-bromobenzyl chloride in the presence of a base such as potassium carbonate to yield the desired product.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine source, such as ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The bromobenzyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, thiol, or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide, thiourea, or amines.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Benzyl derivatives.
Substitution: Hydroxyl, thiol, or amine-substituted derivatives.
Scientific Research Applications
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. For example, in cancer research, it may inhibit the proliferation of cancer cells by interfering with signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-1-(3-chlorobenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-amino-1-(3-fluorobenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a fluorine atom instead of bromine.
Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
Methyl 3-amino-1-(3-bromobenzyl)-1H-pyrazole-4-carboxylate is unique due to the presence of the bromobenzyl group, which can impart distinct chemical and biological properties. The bromine atom can participate in various chemical reactions, making this compound versatile for synthetic applications. Additionally, the bromobenzyl group may enhance the compound’s biological activity, making it a valuable candidate for drug development and other research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
